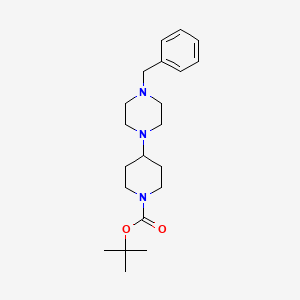![molecular formula C18H12FNO4S B2808945 3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-03-6](/img/structure/B2808945.png)
3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H12FNO4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H12FNO4S . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The molar mass of the compound is 357.36 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Applications De Recherche Scientifique
Antibacterial Agent Synthesis
Research has shown that certain fluorine-containing compounds, such as 3-phenoxy-4-fluoro-benzoic acid, can be used to synthesize new biologically active molecules with potential antibacterial properties. This is exemplified in a study where compounds were screened for antibacterial activities, with some showing promising results at low concentrations (Holla, Bhat, & Shetty, 2003).
Environmental Biochemistry
In environmental biochemistry, isomeric fluorophenols, such as 2-fluorophenol and 3-fluorophenol, are investigated for their transformation into fluorobenzoic acids by anaerobic, phenol-degrading consortia. This research offers insights into the metabolism of aromatic acids under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Molecular Structure Analysis
Studies on compounds like 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid help in understanding molecular structures and interactions. For example, the analysis of the conformation and hydrogen bonding in such molecules can contribute to the broader understanding of molecular interactions and stability (Ngah, Mohamed, Yamin, & Mohd Zaki, 2014).
Organic Synthesis Methods
Fluorobenzoic acid derivatives are crucial in organic synthesis. For instance, 2-amino-3-fluorobenzoic acid plays a significant role in the synthesis of various organic compounds, showcasing the versatility of fluorinated aromatic compounds in chemical synthesis (Kollmar, Parlitz, Oevers, & Helmchen, 2003).
Anaerobic Metabolism Studies
Research on the metabolism of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus sheds light on the metabolic pathways and mechanisms used by anaerobic bacteria. This knowledge is valuable for understanding and potentially manipulating microbial degradation processes of aromatic compounds (Mouttaki, Nanny, & McInerney, 2008).
Carboxylation-Dehydroxylation Studies
Investigating the carboxylation and dehydroxylation of phenolic compounds by methanogenic consortia provides insights into biochemical transformations under methanogenic conditions, relevant for environmental biotechnology and waste treatment processes (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Conformational Analysis
The study of aminofluorobenzoic acids, including their conformational isomerism, hydrogen bonding, and other intramolecular interactions, enhances our understanding of molecular behavior and the forces that influence molecular structure (Silla, Cormanich, Rittner, & Freitas, 2013).
Pharmaceutical Development
Fluorinated compounds like 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid have been used in the development of pharmaceuticals, such as thromboxane receptor antagonists. The synthesis of these compounds demonstrates the potential of fluorinated aromatic compounds in drug development (D. C. W. and, & Mason, 1998).
Propriétés
IUPAC Name |
3-[2-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4S/c19-12-6-2-1-5-11(12)17(21)20-13-7-3-4-8-14(13)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXJCXLTGHXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)
![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)
![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)
